exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-4-methyl-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride
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Description
Exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-4-methyl-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride is a useful research compound. Its molecular formula is C17H17NO6S and its molecular weight is 363.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound is involved in the synthesis and characterization of various novel chemical structures. For instance, Kasyan et al. (2007) discussed the synthesis of N-(alkyl- and benzylsulfonyl)-exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonanes through reactions involving stereoisomeric sulfonamides obtained from exo- and endo-5-aminomethylbicyclo[2.2.1]hept-2-enes. The study highlighted the transformation of exo-sulfonamides into epoxy derivatives and the structural confirmation via spectroscopic methods and X-ray diffraction analysis (Kasyan et al., 2007).
Mechanistic Studies
Mechanistic studies of the reactions involving compounds related to exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-4-methyl-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride have been conducted. For example, the mechanism of intramolecular heterocyclization reaction of N-substituted endo-5-aminomethyl-exo-2,3-epoxybicyclo[2.2.1]heptanes was studied to understand the underlying processes at a theoretical level (Kasyan et al., 2007).
Polymer Synthesis
The compound also finds applications in the polymer synthesis arena, as demonstrated by Feast and Harrison (1991), who reported on the aqueous ring-opening metathesis polymerizations of exo,exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid using transition-metal chlorides to yield poly(2,5-[3,4-bis(carboxylic acid)furanylene]vinylene)s. This study indicates the compound's utility in developing novel polymers with specific properties (Feast & Harrison, 1991).
Chemical Transformations
Further chemical transformations of related compounds have been explored, showing the versatility of This compound in synthetic chemistry. For example, Vera et al. (2007) discussed the preparation and crystal structure analysis of Dimethyl-7-oxabicyclo[2.2.1]hept-5-ene exo,exo-2,3-dicarboxylate , which was obtained from the Fisher esterification process, showcasing the structural insights and potential applications of such compounds (Vera et al., 2007).
properties
IUPAC Name |
4-methyl-N-[[(1R,2S,6R,7S)-7-methyl-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6S/c1-10-3-5-11(6-4-10)25(21,22)18-9-17-8-7-16(2,24-17)12-13(17)15(20)23-14(12)19/h3-8,12-13,18H,9H2,1-2H3/t12-,13+,16-,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDBYLWEAPOAAT-RMHZUWNSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC23C=CC(O2)(C4C3C(=O)OC4=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC[C@]23C=C[C@](O2)([C@H]4[C@@H]3C(=O)OC4=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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